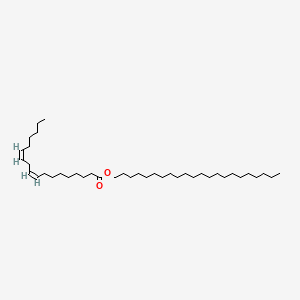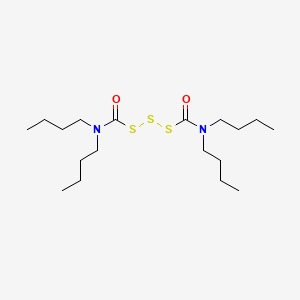
Scandium monoselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium monoselenide is a chemical compound with the formula ScSe. It is composed of scandium and selenium, and it has a molecular weight of 123.92 g/mol . This compound is part of the broader family of scandium compounds, which are known for their unique properties and applications in various fields.
Méthodes De Préparation
The preparation of scandium monoselenide typically involves the reaction of scandium metal with selenium. One common method is to heat a mixture of scandium metal and powdered selenium in the absence of air at high temperatures. This process ensures the formation of this compound without the interference of oxygen or other contaminants . Industrial production methods for scandium compounds often involve similar high-temperature reactions, although specific details for large-scale production of this compound are less documented.
Analyse Des Réactions Chimiques
Scandium monoselenide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form scandium oxide and selenium dioxide. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Scandium monoselenide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other scandium-containing compounds. In materials science, it is studied for its potential use in semiconductors and other electronic materials due to its unique electrical properties .
Mécanisme D'action
The mechanism of action of scandium monoselenide involves its interaction with other molecules and ions. Scandium, being a rare earth metal, can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and other chemical processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
Scandium monoselenide can be compared to other similar compounds such as gallium selenide and europium selenide. Gallium selenide, for example, has a hexagonal layer structure and is used in nonlinear optics and photoconductors . Europium selenide, on the other hand, is known for its magnetic properties and applications in magnetic refrigeration . What sets this compound apart is its unique combination of properties derived from both scandium and selenium, making it suitable for specific high-tech applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and reactions make it a valuable material for research and development in chemistry, materials science, and beyond. As research continues, we can expect to see even more innovative applications for this fascinating compound.
Propriétés
Numéro CAS |
12039-46-2 |
|---|---|
Formule moléculaire |
ScSe-2 |
Poids moléculaire |
123.93 g/mol |
Nom IUPAC |
scandium;selenium(2-) |
InChI |
InChI=1S/Sc.Se/q;-2 |
Clé InChI |
SRFZDFQJKACBGL-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Se-2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


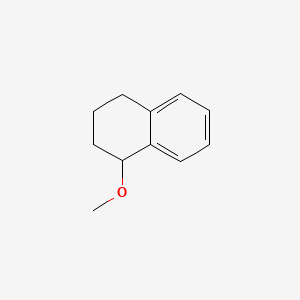
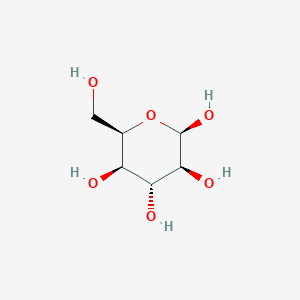



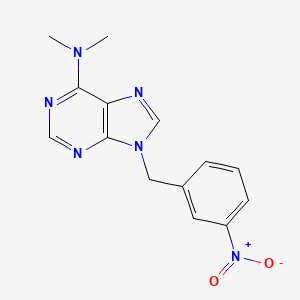

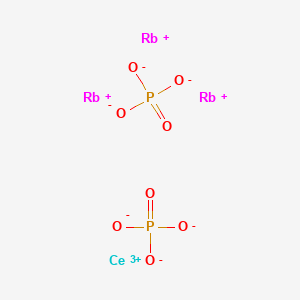
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

